molecular formula C19H21N3O4S2 B2615702 methyl 4-(N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate CAS No. 2034555-26-3

methyl 4-(N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate

Cat. No. B2615702
CAS RN: 2034555-26-3
M. Wt: 419.51
InChI Key: KPLHMCFIXDIACF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate is a useful research compound. Its molecular formula is C19H21N3O4S2 and its molecular weight is 419.51. The purity is usually 95%.
BenchChem offers high-quality methyl 4-(N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-(N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Derivatives

Researchers have synthesized derivatives of celecoxib, including compounds with similar structural motifs to the specified chemical, to evaluate their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. For instance, Ş. Küçükgüzel et al. (2013) developed a series of novel sulfonamides derived from celecoxib, demonstrating their diverse biological activities without significant tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib itself (Ş. Küçükgüzel et al., 2013).

Molecular Structure Studies

The molecular structures of several compounds exhibiting sulfur(IV)-oxygen interactions have been investigated, providing insights into steric and conjugative effects, as well as sulfur-oxygen interactions. This type of study helps in understanding the chemical behavior and potential applications of compounds related to the specified chemical (Á. Kucsman et al., 1984).

Antimicrobial Activity

Derivatives containing sulfonamido moieties have been synthesized and evaluated for their antibacterial properties. M. E. Azab et al. (2013) explored the antibacterial activity of novel heterocyclic compounds containing a sulfonamido moiety, finding that several compounds exhibited high activities, indicating their potential application in combating microbial infections (M. E. Azab et al., 2013).

Potential as Corrosion Inhibitors

A theoretical study on bipyrazolic-type organic compounds, closely related to the compound of interest, explored their inhibition efficiencies and reactive sites as corrosion inhibitors using density functional theory (DFT). This study reveals the relationship between molecular properties and the efficiencies of corrosion inhibitors, offering insights into the design of new materials for corrosion protection (Hengliang Wang et al., 2006).

properties

IUPAC Name

methyl 4-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S2/c1-13-18(17-5-4-12-27-17)14(2)22(21-13)11-10-20-28(24,25)16-8-6-15(7-9-16)19(23)26-3/h4-9,12,20H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLHMCFIXDIACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate

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